molecular formula C21H15ClN2O3S B2557684 (E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide CAS No. 941971-13-7

(E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide

Cat. No.: B2557684
CAS No.: 941971-13-7
M. Wt: 410.87
InChI Key: RNPJEYYXVZXIGL-MDZDMXLPSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a chlorophenyl group, a methoxybenzofuran moiety, and a thiazolyl group, all connected through an acrylamide linkage. Such compounds are often studied for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.

    Acrylamide Linkage Formation: The final step involves the coupling of the chlorophenyl group with the benzofuran-thiazole intermediate through an acrylamide linkage, often using acryloyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The acrylamide double bond can be reduced to form the corresponding amide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Saturated amides.

    Substitution Products: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathways Involved: Common pathways include the inhibition of kinases or modulation of G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-chlorophenyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)acrylamide: Lacks the methoxy group, potentially altering its biological activity.

    (E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propionamide: Has a saturated amide linkage instead of an acrylamide.

Uniqueness

(E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not found in similar compounds.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-26-17-8-4-6-14-11-18(27-20(14)17)16-12-28-21(23-16)24-19(25)10-9-13-5-2-3-7-15(13)22/h2-12H,1H3,(H,23,24,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPJEYYXVZXIGL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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